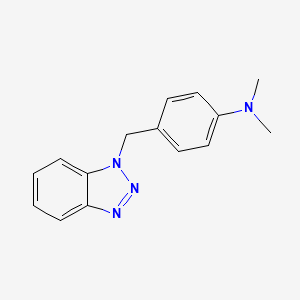

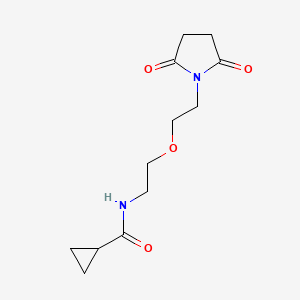

![molecular formula C21H15Cl3N2O2 B2929487 6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 282523-09-5](/img/structure/B2929487.png)

6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

While there isn’t specific information on the synthesis of “6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole”, similar compounds are often synthesized using catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis

Again, while there isn’t specific information on the chemical reactions of “6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole”, similar compounds often undergo transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Benzimidazole derivatives have been synthesized and evaluated for various biological activities. For instance, a study explored the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents, highlighting the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus for potent antihistaminic activity (Iemura et al., 1986).

- Another research focused on benzimidazole‐1,2,3‐triazole hybrids, indicating their inhibitory activity against mushroom tyrosinase, which could be useful in cosmetics, medicine, or the food industry due to their potential as tyrosinase inhibitors (Mahdavi et al., 2018).

Antimicrobial and Antifungal Applications

- Studies on benzimidazole condensed ring systems revealed some compounds' in vitro antibacterial activity and the potential for antimicrobial, antileukemic, and antifungal applications (Rida et al., 1988).

- Novel dipodal-benzimidazole derivatives were synthesized and showed broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger, suggesting potential for antimicrobial applications (Padalkar et al., 2014).

Anticancer and Antitubercular Potential

- The pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474 was studied for its structure-activity relationship, indicating significant potency against class Ia PI 3-kinase enzymes and potential for anticancer applications (Rewcastle et al., 2011).

- Some benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, with certain compounds showing promising activity against bacteria and fungi, hinting at potential applications in developing new antimicrobial agents (Salahuddin et al., 2017).

Enzyme Inhibition and Neuropharmacological Properties

- Benzimidazole derivatives have been explored for their inhibitory activity against eukaryotic DNA topoisomerase II, indicating potential for the development of new therapeutic agents targeting this enzyme (Pınar et al., 2004).

- The pharmacophore-based design and synthesis of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives were aimed at discovering compounds with alpha(1)-adrenoceptor blocking properties, which could have implications for the treatment of conditions mediated by this receptor (Betti et al., 2002).

Eigenschaften

IUPAC Name |

6-chloro-1-[(2,6-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl3N2O2/c1-27-15-8-5-13(6-9-15)21-25-19-10-7-14(22)11-20(19)26(21)28-12-16-17(23)3-2-4-18(16)24/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPSEXKCXVOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

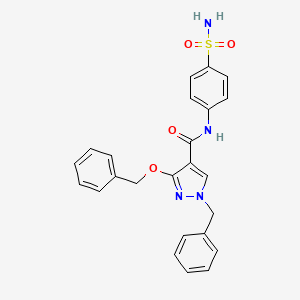

![2-Methyl-3-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2929404.png)

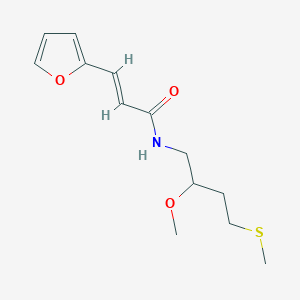

![4-[(4-Acetyl-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2929405.png)

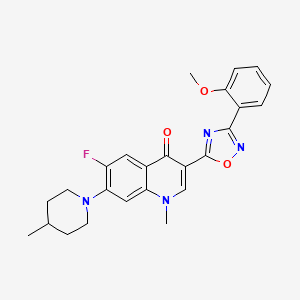

![6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2929407.png)

![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)

![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2929415.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)

![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)